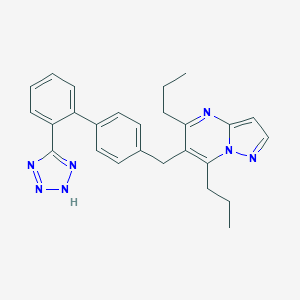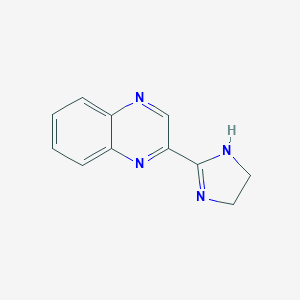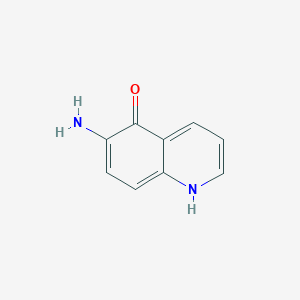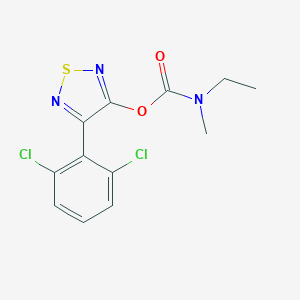
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine, also known as DPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine is not fully understood, but it is believed to act as an inhibitor of various targets by binding to their active sites. 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to have selective binding to certain targets, which may contribute to its potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to have various biochemical and physiological effects, depending on the target it is inhibiting. For example, 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to inhibit the activity of certain kinases involved in cancer cell growth and proliferation. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine in lab experiments is its potential selectivity for certain targets, which may allow for more specific investigations. However, one limitation is that 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine may have off-target effects, which could complicate data interpretation. Additionally, 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine may have limited solubility and stability, which could affect its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular disease. Another direction is to develop more selective analogs of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine that could be used to investigate specific targets. Additionally, further studies are needed to understand the mechanism of action of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine and its potential off-target effects.
Métodos De Síntesis
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a pyrazolo(1,5-a)pyrimidine ring system and the attachment of a tetrazole and biphenyl group to the pyrazole ring. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against various targets, including kinases, G protein-coupled receptors, and ion channels. 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been used in studies to investigate the role of these targets in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Propiedades
Número CAS |
167375-26-0 |
|---|---|
Nombre del producto |
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine |
Fórmula molecular |
C26H27N7 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
5,7-dipropyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H27N7/c1-3-7-23-22(24(8-4-2)33-25(28-23)15-16-27-33)17-18-11-13-19(14-12-18)20-9-5-6-10-21(20)26-29-31-32-30-26/h5-6,9-16H,3-4,7-8,17H2,1-2H3,(H,29,30,31,32) |
Clave InChI |
XCYJKTHBHIRGPF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=CC=NN21)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=NC2=CC=NN21)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Otros números CAS |
167375-26-0 |
Sinónimos |
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)


![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)


![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
